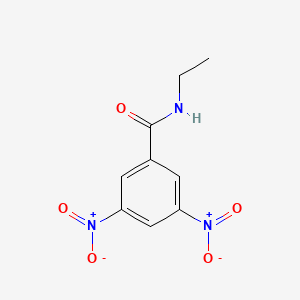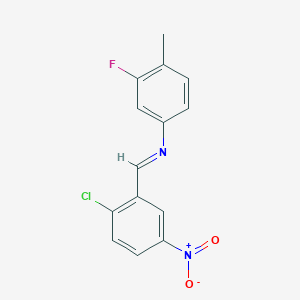
2,6-Dinitrophenyl 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dinitrophenyl 4-methylbenzenesulfonate is an organic compound that belongs to the class of aryl sulfonates It is characterized by the presence of two nitro groups attached to the phenyl ring and a sulfonate ester group attached to the 4-methylbenzenesulfonyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dinitrophenyl 4-methylbenzenesulfonate typically involves a nucleophilic substitution reaction between 2,6-dinitrophenol and 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine, and a solvent like dichloromethane. The reaction conditions are optimized to prevent the formation of undesired by-products, such as pyridinium salts .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using a continuous flow reactor. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of environmentally benign solvents and reagents is also emphasized to minimize the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dinitrophenyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups act as electron-withdrawing groups, facilitating the substitution of the sulfonate ester group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, and the reaction is typically carried out in polar aprotic solvents.
Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly used for the reduction of nitro groups.
Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products
Nucleophilic Substitution: The major products are substituted phenyl derivatives.
Reduction: The major products are amino-substituted phenyl derivatives.
Hydrolysis: The major products are phenol and sulfonic acid.
Aplicaciones Científicas De Investigación
2,6-Dinitrophenyl 4-methylbenzenesulfonate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,6-Dinitrophenyl 4-methylbenzenesulfonate involves its ability to act as an electrophile in nucleophilic aromatic substitution reactions. The nitro groups on the phenyl ring increase the electrophilicity of the sulfonate ester group, making it more susceptible to nucleophilic attack. This property is utilized in various chemical transformations and applications .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dinitrophenyl 4-methylbenzenesulfonate: Similar in structure but with nitro groups at different positions on the phenyl ring.
2,6-Dinitrophenyl 4-chlorobenzenesulfonate: Similar in structure but with a chlorine atom instead of a methyl group on the benzenesulfonate moiety.
Uniqueness
2,6-Dinitrophenyl 4-methylbenzenesulfonate is unique due to the specific positioning of the nitro groups and the methyl group on the benzenesulfonate moiety. This unique structure imparts distinct chemical reactivity and properties, making it valuable for specific applications in scientific research and industry .
Propiedades
Número CAS |
88791-50-8 |
|---|---|
Fórmula molecular |
C13H10N2O7S |
Peso molecular |
338.29 g/mol |
Nombre IUPAC |
(2,6-dinitrophenyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H10N2O7S/c1-9-5-7-10(8-6-9)23(20,21)22-13-11(14(16)17)3-2-4-12(13)15(18)19/h2-8H,1H3 |
Clave InChI |
PYDFYMHTVORUGG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(E)-furan-2-ylmethylidene]-4-(4-methylphenyl)piperazin-1-amine](/img/structure/B11991105.png)
![2-methyl-N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]benzamide](/img/structure/B11991110.png)
![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11991118.png)
![3-(1,2-dihydro-5-acenaphthylenyl)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11991122.png)

![3-[1,1'-biphenyl]-4-yl-N'-[(E)-(4-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11991127.png)
![2-[(E)-[2-[[2-[(E)-(2-hydroxyphenyl)methyleneamino]phenyl]disulfanyl]phenyl]iminomethyl]phenol](/img/structure/B11991128.png)


![(3Z)-3-[(2E)-{[5-(2-nitrophenyl)furan-2-yl]methylidene}hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11991142.png)
![3-methyl-N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B11991143.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}decanehydrazide](/img/structure/B11991146.png)

![N-{2,2,2-trichloro-1-[(quinolin-8-ylcarbamothioyl)amino]ethyl}acetamide](/img/structure/B11991166.png)
